

Introduction: The Strategic Value of Chiral Piperidine Scaffolds in Modern Drug Discovery

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Compound of Interest

Compound Name: *(R)*-1-(cyclopentylmethyl)piperidin-3-amine
Cat. No.: B8048696

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The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[4] Furthermore, the introduction of stereocenters into the piperidine framework is a critical strategy for enhancing potency, selectivity, and optimizing pharmacokinetic profiles.[5]

(R)-1-(cyclopentylmethyl)piperidin-3-amine emerges as a molecule of significant interest within this context. It combines three key structural motifs: a chiral 3-aminopiperidine core, which provides a key vector for interaction and further chemical elaboration; the (R)-stereochemistry, which is crucial for enantioselective recognition at target sites; and an N-linked cyclopentylmethyl group, which modulates lipophilicity and steric profile.[6][7]

This technical guide offers a comprehensive analysis of **(R)**-1-(cyclopentylmethyl)piperidin-3-amine for researchers, chemists, and drug development professionals. We will delve into its predicted physicochemical properties, propose robust synthetic and analytical methodologies, and explore its potential as a versatile building block for novel therapeutics. This document is

designed not merely as a repository of data, but as a practical and authoritative resource grounded in established chemical principles.

Section 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program, as these parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.^[8] While extensive empirical data for **(R)-1-(cyclopentylmethyl)piperidin-3-amine** is not available in public-domain literature, we can project its key properties based on established principles and data from closely related analogs.

Predicted Physicochemical Data

The following table summarizes the predicted and inferred physicochemical properties for **(R)-1-(cyclopentylmethyl)piperidin-3-amine**. These values are benchmarked against known data for similar structures to provide a reliable estimate for initial experimental design.

Property	Predicted Value / Range	Rationale & Commentary
Molecular Formula	C ₁₁ H ₂₂ N ₂	Derived from chemical structure.
Molecular Weight	182.31 g/mol	Calculated from the molecular formula.
logP (Lipophilicity)	1.5 - 2.0	The N-cyclopentylmethyl group significantly increases lipophilicity compared to unsubstituted piperidin-3-amine (logP ≈ -0.6)[9] or N-methyl analogs (logP ≈ -0.1). [10] This value is estimated to be slightly higher than the related 1-cyclopentylpiperidin-3-amine (logP ≈ 1.35).[11] This moderate lipophilicity is often favorable for oral absorption and CNS penetration.
pKa (Basicity)	9.5 - 10.5 (Piperidine N)8.5 - 9.5 (Primary Amine)	The piperidine nitrogen is a secondary amine, typically exhibiting a pKa in this range. [8] The primary amine at the 3-position will be slightly less basic. These basic centers are crucial for forming salt bridges with biological targets and for aqueous solubility at physiological pH.
Topological Polar Surface Area (TPSA)	29.26 Å ²	This value is calculated based on the two nitrogen atoms and associated hydrogens. It is identical to analogs like 1-cyclopentylpiperidin-3-amine, suggesting good potential for

passive membrane
permeability.[11]

Hydrogen Bond Donors

1 (from -NH₂)

The primary amine provides a hydrogen bond donor site, critical for molecular recognition.[11]

Hydrogen Bond Acceptors

2 (both N atoms)

Both nitrogen atoms can act as hydrogen bond acceptors.[11]

Rotatable Bonds

3

The number of rotatable bonds provides an indication of molecular flexibility.

Experimental Protocol: Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. For a diamine like the title compound, potentiometric titration provides a robust method for its determination.[8]

Objective: To determine the two pKa values of **(R)-1-(cyclopentylmethyl)piperidin-3-amine**.

Methodology:

- **Sample Preparation:** Accurately weigh approximately 10 mg of the compound and dissolve it in 50 mL of deionized, CO₂-free water. If solubility is limited, a water/methanol co-solvent system can be employed.
- **Titration Setup:** Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a jacketed beaker maintained at 25°C and stir gently.
- **Titration:** Add a standardized solution of 0.1 M HCl in small, precise increments (e.g., 0.05 mL) using a calibrated burette or automatic titrator.
- **Data Acquisition:** Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

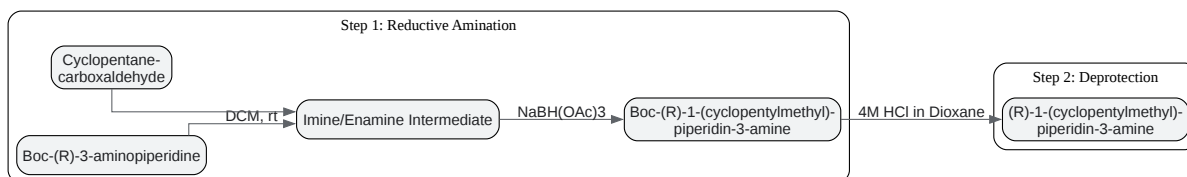
- Data Analysis: Plot the pH versus the volume of HCl added. The two inflection points on the resulting titration curve correspond to the equivalence points. The pKa values are determined from the pH at the half-equivalence points.[8] The higher pKa will correspond to the more basic piperidine nitrogen.

Section 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure chiral amines is a pivotal challenge in pharmaceutical chemistry.[12] We propose a highly efficient and scalable synthetic route to **(R)-1-(cyclopentylmethyl)piperidin-3-amine** via reductive amination, a cornerstone reaction in amine synthesis. This approach offers excellent control over the final product structure.

Proposed Synthetic Route: Reductive Amination

This strategy involves the reaction of an enantiopure chiral amine, (R)-tert-butyl piperidin-3-ylcarbamate, with cyclopentanecarboxaldehyde, followed by in-situ reduction of the resulting imine/enamine intermediate and subsequent deprotection.



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Caption: Proposed synthetic workflow via reductive amination.

Experimental Protocol: Synthesis of (R)-1-(cyclopentylmethyl)piperidin-3-amine

Rationale: This protocol utilizes (R)-tert-butyl piperidin-3-ylcarbamate as the chiral starting material, which is commercially available or can be synthesized via resolution or asymmetric methods.^{[13][14]} Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) is chosen as the reducing agent due to its mild nature and high selectivity for imines over aldehydes, minimizing side reactions.^[13] The final deprotection is a standard procedure using strong acid.

Step 1: N-Alkylation via Reductive Amination

- To a solution of (R)-tert-butyl piperidin-3-ylcarbamate (1.0 eq) in dichloromethane (DCM, 10 mL per mmol of amine) is added cyclopentanecarboxaldehyde (1.1 eq).
- The mixture is stirred at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
- Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes, controlling any minor exotherm.
- The reaction mixture is stirred at room temperature for 12-18 hours, monitoring for completion by TLC or LC-MS.
- Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous phase is extracted twice with DCM.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude (R)-tert-butyl 1-(cyclopentylmethyl)piperidin-3-ylcarbamate, which can be purified by column chromatography if necessary.

Step 2: Boc Deprotection

- The crude protected amine from the previous step is dissolved in a 4M solution of HCl in 1,4-dioxane.
- The solution is stirred at room temperature for 2-4 hours. The progress of the deprotection is monitored by TLC.

- Upon completion, the solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether to precipitate the dihydrochloride salt.
- The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield **(R)-1-(cyclopentylmethyl)piperidin-3-amine** dihydrochloride as a white or off-white solid.[\[13\]](#)

Section 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. Standard spectroscopic techniques such as NMR and Mass Spectrometry are essential for verifying the identity and purity of the synthesized compound.[\[15\]](#)

Expected Spectroscopic Signatures:

- ¹H NMR: The spectrum is expected to be complex but will feature characteristic signals. Protons on the cyclopentyl ring will appear as a series of multiplets between ~1.0-2.2 ppm. The protons of the piperidine ring will resonate in the ~1.5-3.5 ppm range. The proton at the chiral center (C3) will likely be a multiplet around ~2.8-3.2 ppm. The N-CH₂ protons linking the two rings will appear as a doublet around ~2.3-2.6 ppm. The -NH₂ protons will present as a broad singlet.[\[16\]](#)[\[17\]](#)
- ¹³C NMR: The spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The five carbons of the cyclopentyl ring will appear in the aliphatic region (~25-40 ppm). The piperidine ring carbons will resonate between ~25-60 ppm. The N-CH₂ carbon will be found around ~60-65 ppm.[\[17\]](#)
- Mass Spectrometry (ESI+): The primary ion observed will be the parent ion [M+H]⁺ at m/z 183.18.

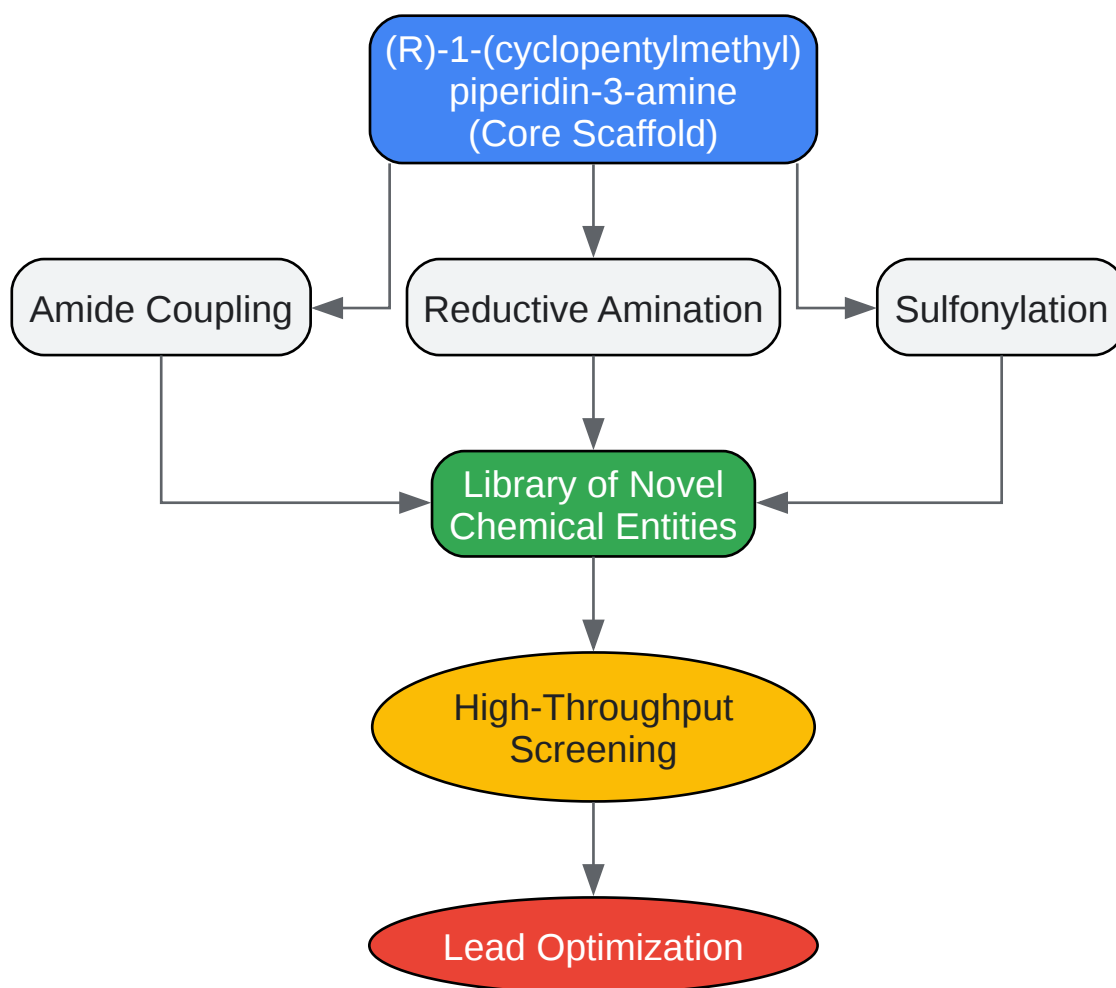
Section 4: Applications in Drug Discovery and Medicinal Chemistry

(R)-1-(cyclopentylmethyl)piperidin-3-amine is not an end-product but a versatile starting point for the synthesis of a diverse library of compounds. Its structural features make it an

attractive scaffold for targeting a wide array of biological systems, particularly within the central nervous system.

Key Strategic Advantages:

- **Vector for Diversification:** The primary amine at the 3-position is a key functional handle. It can be readily acylated, alkylated, or used in reductive amination to introduce a vast range of pharmacophoric groups, enabling rapid Structure-Activity Relationship (SAR) exploration.[6]
- **Lipophilicity Modulation:** The N-cyclopentylmethyl group provides a well-defined lipophilic moiety that can engage with hydrophobic pockets in target proteins, potentially enhancing binding affinity and improving membrane permeability.[7]
- **Stereochemical Definition:** The fixed (R)-stereochemistry is crucial for achieving selective interactions with chiral biological targets like GPCRs, ion channels, and enzymes, which can lead to increased potency and a reduction in off-target side effects.[5]



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Caption: Role as a core scaffold in a drug discovery workflow.

This scaffold could be particularly relevant for developing antagonists for receptors like the CC chemokine receptor 2 (CCR2), where substituted piperidines have shown high potency.^[18] Additionally, the broader class of chiral piperidines has been explored for inhibiting various enzymes and modulating neurotransmitter systems.^{[5][7]}

Conclusion

(R)-1-(cyclopentylmethyl)piperidin-3-amine represents a high-value chemical building block for contemporary drug discovery. Its well-defined stereochemistry, coupled with functional handles that allow for systematic structural modification, provides a robust platform for generating novel chemical entities. This guide has outlined its predicted key chemical

properties, provided a detailed and actionable synthetic protocol, and contextualized its potential within medicinal chemistry. The strategic application of this and related chiral piperidine scaffolds will undoubtedly continue to fuel the discovery of next-generation therapeutics.

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